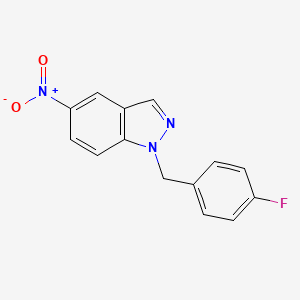
L-Norleucinamide, D-prolyl-L-glutaminyl-L-glutaminyl-D-tryptophyl-L-phenylalanyl-D-tryptophyl-L-leucyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Norleucinamide, D-prolyl-L-glutaminyl-L-glutaminyl-D-tryptophyl-L-phenylalanyl-D-tryptophyl-L-leucyl-, also known as L-Norleucinamide, D-prolyl-L-glutaminyl-L-glutaminyl-D-tryptophyl-L-phenylalanyl-D-tryptophyl-L-leucyl-, is a useful research compound. Its molecular formula is C58H77N13O10 and its molecular weight is 1116.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-1-oxohexan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality L-Norleucinamide, D-prolyl-L-glutaminyl-L-glutaminyl-D-tryptophyl-L-phenylalanyl-D-tryptophyl-L-leucyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Norleucinamide, D-prolyl-L-glutaminyl-L-glutaminyl-D-tryptophyl-L-phenylalanyl-D-tryptophyl-L-leucyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Manufacturing Processes
- Large-Scale Production of Peptide-like Compounds : A study by Sawai et al. (2010) developed a manufacturing process suitable for large-scale production of a peptide-like amorphous compound. This process is significant for producing drugs treating diabetes and involves a combination of purification techniques, yielding high-purity compounds suitable for pharmaceutical use (Sawai et al., 2010).
Drug Synthesis
- Synthesis of Novel Compounds with Antimicrobial and Anti-Inflammatory Properties : Gadegoni & Manda (2013) synthesized novel compounds involving indole structures with observed antimicrobial activity against various bacteria and potential anti-inflammatory properties (Gadegoni & Manda, 2013).
Crystal Structure Analysis
- Crystal Structure of Complex Compounds : Li et al. (2009) explored the crystal structure of a complex compound containing an indole ring. The study provides insights into the geometrical and molecular properties of such compounds, crucial for pharmaceutical and biochemical applications (Li, Liang, & Tai, 2009).
Corrosion Inhibition
- Corrosion Inhibitors for Steel : Verma et al. (2016) demonstrated that certain indole compounds can act as effective corrosion inhibitors for mild steel. This has implications for industrial applications where metal protection is essential (Verma et al., 2016).
Synthesis of Receptor Antagonists
- Development of CGRP Receptor Antagonists : Cann et al. (2012) discuss the synthesis of a potent calcitonin gene-related peptide (CGRP) receptor antagonist. Their work showcases the development of a synthesis process on a multikilogram scale, relevant for large-scale pharmaceutical production (Cann et al., 2012).
Design of Neuropeptide Analogues
- Design of 'Dipeptoid' Analogues : Horwell et al. (1991) describe the synthesis and structure-activity relationships leading to the design of 'dipeptoid' analogues of the neuropeptide cholecystokinin. These compounds have shown significant binding affinities and anxiolytic properties in experimental models (Horwell et al., 1991).
Steroid Inhibition Research
- Inhibitors of Steroid 5 alpha-Reductase : Kumazawa et al. (1995) developed a series of indole derivatives that effectively inhibit steroid 5 alpha-reductase. This research is significant in understanding and potentially treating conditions related to steroid metabolism (Kumazawa et al., 1995).
Dual Inhibitor Development
- Cholinesterase and Monoamine Oxidase Dual Inhibitor : Bautista-Aguilera et al. (2014) synthesized a new compound that acts as a dual inhibitor for cholinesterase and monoamine oxidase. This has potential implications in treating neurological disorders (Bautista-Aguilera et al., 2014).
Eigenschaften
CAS-Nummer |
89430-34-2 |
|---|---|
Molekularformel |
C58H77N13O10 |
Molekulargewicht |
1116.3 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2R)-pyrrolidine-2-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C58H77N13O10/c1-4-5-18-41(51(61)74)65-55(78)45(27-33(2)3)68-57(80)48(30-36-32-64-40-20-12-10-17-38(36)40)71-56(79)46(28-34-14-7-6-8-15-34)69-58(81)47(29-35-31-63-39-19-11-9-16-37(35)39)70-54(77)44(23-25-50(60)73)67-53(76)43(22-24-49(59)72)66-52(75)42-21-13-26-62-42/h6-12,14-17,19-20,31-33,41-48,62-64H,4-5,13,18,21-30H2,1-3H3,(H2,59,72)(H2,60,73)(H2,61,74)(H,65,78)(H,66,75)(H,67,76)(H,68,80)(H,69,81)(H,70,77)(H,71,79)/t41-,42+,43-,44-,45-,46-,47+,48+/m0/s1 |
InChI-Schlüssel |
OFDJVNRFKDPBKR-VDUJBJPSSA-N |
Isomerische SMILES |
CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]6CCCN6 |
SMILES |
CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6 |
Kanonische SMILES |
CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6 |
Sequenz |
PQQWFWLX |
Synonyme |
4-Pro-7,9-Trp-11-Nle-substance P (4-11) 4-prolyl-7,9-tryptophyl-11-norleucine-substance P (4-11) PTTNL-SP(4-11) substance P (4-11), Pro(4)-Trp(7,9)-Nle(11)- substance P (4-11), prolyl (4)-tryptophyl(7,9)-norleucine(11)- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



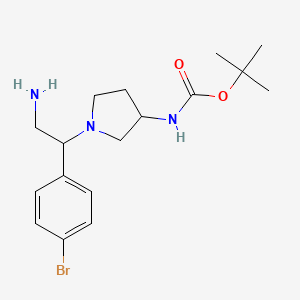
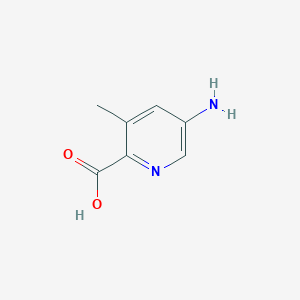
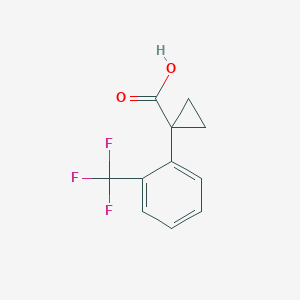
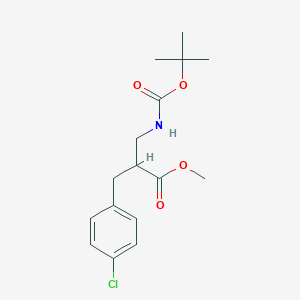

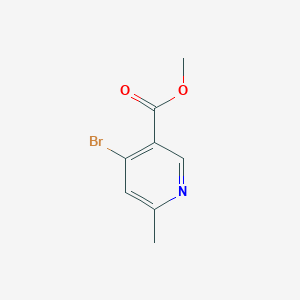

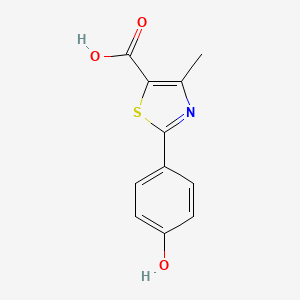
![2-[[2-(dimethylcarbamoylamino)pyridin-4-yl]methylamino]-N-(2-methylindazol-6-yl)benzamide](/img/structure/B3030307.png)


![Red-CLA [Chemiluminescence Reagent]](/img/structure/B3030312.png)

